molecular formula C6H12O6 B1629492 beta-D-allofuranose CAS No. 36468-80-1

beta-D-allofuranose

Cat. No.: B1629492
CAS No.: 36468-80-1
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-AIECOIEWSA-N
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Description

Beta-D-allofuranose: is a monosaccharide, specifically a furanose form of the sugar allose. It is a five-membered ring structure with the chemical formula C6H12O6 . This compound is one of the stereoisomers of glucose and is less common in nature compared to other sugars like glucose and fructose .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-allofuranose can be synthesized from D-glucose through a series of chemical reactions. One common method involves the isomerization of D-glucose to D-allose, followed by cyclization to form the furanose ring . The reaction conditions typically involve acidic or basic catalysts to facilitate the isomerization and cyclization processes.

Industrial Production Methods: Industrial production of this compound is not as prevalent as other sugars due to its limited natural occurrence and specific applications. it can be produced on a small scale for research purposes using the synthetic routes mentioned above .

Chemical Reactions Analysis

Types of Reactions: Beta-D-allofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-D-allofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-allofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolic intermediates. The molecular targets and pathways involved include glycosidases and glycosyltransferases, which play crucial roles in the synthesis and breakdown of carbohydrates .

Comparison with Similar Compounds

  • Alpha-D-allofuranose
  • Beta-D-allopyranose
  • Alpha-D-allopyranose

Comparison: Beta-D-allofuranose is unique due to its five-membered furanose ring structure, which distinguishes it from the six-membered pyranose forms of allose. This structural difference affects its reactivity and interaction with enzymes, making it a valuable compound for specific biochemical studies .

Properties

IUPAC Name

(2R,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWPBAENSWJCB-AIECOIEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36468-80-1
Record name beta-D-Allofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-ALLOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRK79QX3S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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